3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro-
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Overview
Description
3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- is a chemical compound with the molecular formula C11H7N3O3 and a molecular weight of 229.19158 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and cyanide sources for the cyano group introduction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The cyano group and quinoline core may also contribute to its activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-Quinolinecarbonitrile, 4-hydroxy-7-methoxy-6-nitro-: Similar structure but with a methoxy group instead of a methyl group.
3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro-: Similar structure but with an isopropoxy group instead of a methyl group.
Uniqueness
3-Quinolinecarbonitrile, 4-hydroxy-7-methyl-6-nitro- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl, nitro, and cyano groups in specific positions on the quinoline ring makes it a versatile compound for various applications .
Properties
CAS No. |
919482-00-1 |
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Molecular Formula |
C11H7N3O3 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
7-methyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7N3O3/c1-6-2-9-8(3-10(6)14(16)17)11(15)7(4-12)5-13-9/h2-3,5H,1H3,(H,13,15) |
InChI Key |
ANPQAXMHISBUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N |
Origin of Product |
United States |
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